molecular formula C15H16N4O B11709909 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone

Cat. No.: B11709909
M. Wt: 268.31 g/mol
InChI Key: OUIUFGWOJCNQRW-LICLKQGHSA-N
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Description

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is an organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and nicotinoyl hydrazone. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and nicotinoyl hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone undergoes various chemical reactions, including:

    Condensation Reactions: Forms Schiff bases with primary amines.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: Participates in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in biochemical assays to detect specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Known for its use in Ehrlich’s reagent.

    Nicotinoyl Hydrazine: Used in the synthesis of hydrazone derivatives.

    Schiff Bases: A class of compounds formed by the condensation of primary amines with carbonyl compounds.

Uniqueness

4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H16N4O/c1-19(2)14-7-5-12(6-8-14)10-17-18-15(20)13-4-3-9-16-11-13/h3-11H,1-2H3,(H,18,20)/b17-10+

InChI Key

OUIUFGWOJCNQRW-LICLKQGHSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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